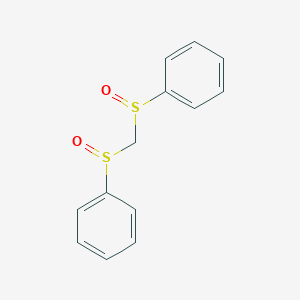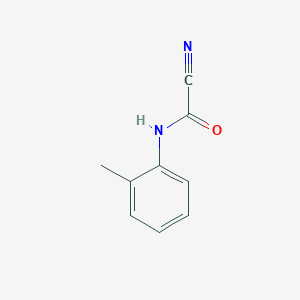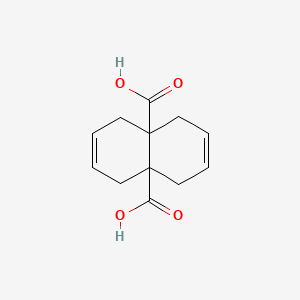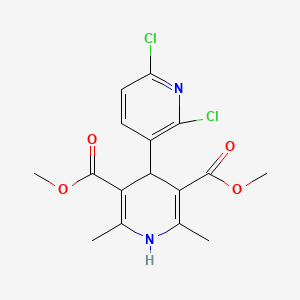![molecular formula C18H22 B11955152 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene CAS No. 51526-06-8](/img/structure/B11955152.png)
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene is an organic compound with the molecular formula C18H22 and a molecular weight of 238.376 g/mol It is a derivative of benzene, characterized by the presence of ethyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-[4-(4-methylphenyl)butyl]benzene
- 1-Methyl-4-(4-{4-[2-(4-methylphenyl)ethyl]phenyl}butyl)benzene
- 1-Methyl-4-(4-phenylbutyl)benzene
Comparison: 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene is unique due to its specific ethyl group substitutions, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards electrophiles and nucleophiles .
Propriétés
Numéro CAS |
51526-06-8 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
1-ethyl-4-[2-(4-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
HHRXQMMXINWQCR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)







![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)


![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)
